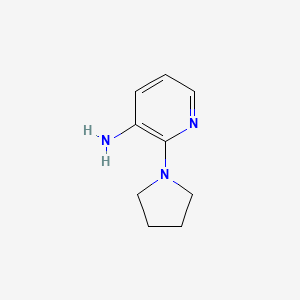

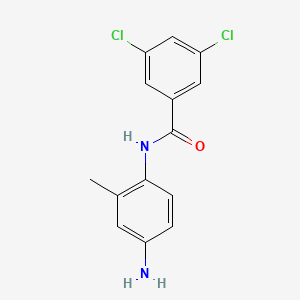

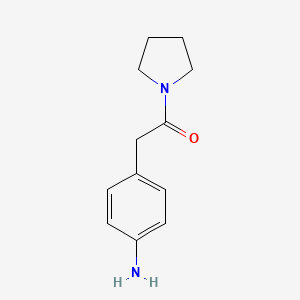

![molecular formula C12H13NO B1320482 N-[2-(2-Furyl)benzyl]-N-methylamine CAS No. 859850-97-8](/img/structure/B1320482.png)

N-[2-(2-Furyl)benzyl]-N-methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

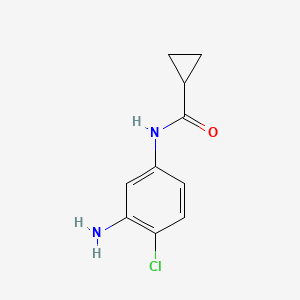

N-[2-(2-Furyl)benzyl]-N-methylamine is a compound that is structurally related to various benzylamine derivatives. While the specific compound is not directly studied in the provided papers, there are related compounds that offer insights into its potential characteristics and behaviors. For instance, N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine is synthesized to model phenolic resins resulting from the polymerization of benzoxazine monomers . Similarly, N-[Furyl-(3)-methyl]-1,2-diaminoethane is synthesized and its base strength and stability of Cu(II)-chelates are determined . These studies provide a foundation for understanding the chemical behavior of related furyl and benzylamine compounds.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine is synthesized to serve as a model for benzoxazine-based phenolic resins . In another study, N-methylation of amines with methanol is performed at room temperature using a silver-loaded titanium dioxide photocatalyst under UV-vis light irradiation, which could be a potential method for synthesizing N-methylamines . The synthesis of N-[Furyl-(3)-methyl]-1,2-diaminoethane is also reported, providing insights into the synthesis of furyl-containing amines .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. The X-ray crystal structure of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine is determined, revealing hydrogen-bonding characteristics that could be indicative of the behavior of similar compounds . Vibrational assignments are made using infrared and Raman spectroscopy, which could be applied to understand the molecular structure of N-[2-(2-Furyl)benzyl]-N-methylamine .

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with metal ions and the formation of chelates. For instance, the complex formation between N-[Furyl-(2)-methyl]-1,2-diaminoethane and Cu(II)-ions leads to extra stabilization, which suggests that N-[2-(2-Furyl)benzyl]-N-methylamine might also form stable metal complexes . The reactivity of these compounds with other nucleophiles and electrophiles could be inferred from these studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are studied using spectroscopic and potentiometric methods. The vibrational spectroscopy of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine provides insights into its physical properties . The base strength and stability of the Cu(II)-chelates of N-[Furyl-(3)-methyl]-1,2-diaminoethane are determined potentiometrically, which could be relevant for understanding the acid-base properties of N-[2-(2-Furyl)benzyl]-N-methylamine . The solubility, melting points, and other physical properties could be extrapolated from these related studies.

Aplicaciones Científicas De Investigación

Antimuscarinic Potency and Selectivity : The modification of the benzylic moiety in methoctramine-related polymethylene tetraamines, like N-[2-(2-Furyl)benzyl]-N-methylamine, shows enhanced potency toward cardiac M-2 muscarinic receptors. Optimal activity is associated with specific chain lengths and substituents, indicating its potential in developing selective antimuscarinic agents (Melchiorre et al., 1989).

Synthesis and Applications in Heterocyclic Chemistry : The compound plays a role in the synthesis of various heterocyclic compounds. For instance, it's involved in the stereocomplementary synthesis of cis- and trans-2-(p-Bromophenyl)-5-methylthiazolidin-4-ones, demonstrating its utility in creating S,N-containing heterocyclic compounds (Sasaki et al., 2018).

Antimycobacterial Properties : N-[2-(2-Furyl)benzyl]-N-methylamine derivatives exhibit antimycobacterial activity. This is significant in the development of potential antituberculosis drugs, especially those compounds that demonstrate low toxicity and high efficacy inside macrophages (Bakkestuen et al., 2005).

Role in Synthesis of Cyclopentano-Phosphatidyl Compounds : The compound is used in the synthesis of cyclopentano-phosphatidyl compounds, indicating its relevance in lipid research and possibly in the study of cellular membranes (Pajouhesh & Hancock, 1984).

Antibacterial Activity in Quinolones : N-[2-(2-Furyl)benzyl]-N-methylamine derivatives demonstrate significant antibacterial activity, particularly against staphylococci, when attached to piperazine ring of quinolones. This suggests its potential in the development of new antibacterial agents (Foroumadi et al., 1999).

Safety and Hazards

Propiedades

IUPAC Name |

1-[2-(furan-2-yl)phenyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-13-9-10-5-2-3-6-11(10)12-7-4-8-14-12/h2-8,13H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKIFCJFFHXQAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594548 |

Source

|

| Record name | 1-[2-(Furan-2-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

859850-97-8 |

Source

|

| Record name | 1-[2-(Furan-2-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

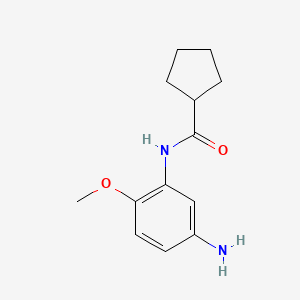

![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)